![molecular formula C12H19NO3 B1378880 Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1363382-39-1](/img/structure/B1378880.png)
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Description
Molecular Structure and Spirocyclic Framework
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate features a spiro[3.4]octane core, a bicyclic system where a three-membered azetidine ring and a four-membered cyclohexanone-derived ring share a single spiro carbon atom (Figure 1). The azetidine nitrogen is substituted with a tert-butoxycarbonyl (Boc) protecting group, while the cyclohexanone moiety contains a ketone at the 6-position.
Key structural attributes :
- Spiro junction : The shared spiro carbon (C2) creates perpendicular ring planes, imposing rigidity and reducing conformational entropy.
- Functional groups : The Boc group enhances solubility in organic solvents, while the ketone enables further derivatization.
- Stereochemistry : The spiro arrangement introduces axial chirality, though the compound is typically synthesized as a racemic mixture unless chiral auxiliaries are employed.
The molecular formula is C₁₂H₁₉NO₃ , with a molar mass of 225.28 g/mol . X-ray crystallography data for analogous spirocycles confirm bond lengths of ~1.54 Å for C–C bonds in the azetidine ring and ~1.22 Å for the ketone C=O bond.
Chemical Nomenclature and Classification
The systematic IUPAC name, This compound , adheres to spiro compound nomenclature rules:
- Spiro descriptor : "[3.4]" denotes a three-membered ring (azetidine) fused to a four-membered ring (cyclobutane derivative).
- Substituents : "2-aza" specifies the nitrogen atom in the smaller ring, while "6-oxo" indicates the ketone in the larger ring.
- Ester group : "tert-butyl carboxylate" refers to the Boc protecting group at the azetidine nitrogen.
Classification :
- Heterospirocycle : Contains nitrogen and oxygen heteroatoms.
- Protected amine : The Boc group classifies it as a carbamate.
- Ketone derivative : The 6-oxo group enables nucleophilic additions and reductions.
Alternative names include 2-Boc-6-oxo-2-azaspiro[3.4]octane and 1,1-dimethylethyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate .
Physico-Chemical Properties and Characteristics
Spectroscopic data :
- IR : Strong absorption at ~1740 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (ketone C=O).
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.80–3.20 (m, 4H, spiro CH₂), 4.10–4.30 (m, 2H, azetidine CH₂).
- ¹³C NMR : δ 28.1 (Boc CH₃), 80.5 (Boc C-O), 154.2 (ester C=O), 208.7 (ketone C=O).
The Boc group’s electron-withdrawing nature slightly activates the azetidine nitrogen toward deprotection under acidic conditions.
Historical Context and Development
The synthesis of spiro[3.4]octane derivatives emerged prominently in the early 2000s, driven by demand for three-dimensional scaffolds in drug discovery. Key milestones:
- 2000 : Taylor’s group reported the first 2-azaspiro[3.4]octanes via tandem aldol-lactonization, though without Boc protection.
- 2012 : PharmaBlock Sciences optimized routes using Boc-anhydride, achieving gram-scale production.
- 2019 : Novikov et al. demonstrated Rh(II)-catalyzed [2+1+1] cyclizations to access related spiro-β-lactams.
- 2020s : Carreira’s work on spiro[3.4]octanes as conformational restrictors renewed interest in this scaffold.
Current applications include:
- Peptidomimetics : The rigid spiro core mimics peptide β-turns.
- Kinase inhibitors : Spirocycles improve selectivity by occupying hydrophobic pockets.
- Building blocks : Used in diversity-oriented synthesis (DOS) libraries.
Synthetic challenges persist in controlling diastereoselectivity during spirocyclization, with recent advances employing chiral Lewis acids.
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVVXWBUFPOSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-39-1 | |
Record name | tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step-by-step Procedure:
Step | Reagents & Conditions | Description | Yield & Notes |
---|---|---|---|
1 | Crude tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Dissolved in dichloromethane (DCM) | Preparation of the hydroxyl intermediate |
2 | Dess-Martin periodinane (DMP), at 0°C | Addition in two batches, reaction monitored by TLC | Ensures controlled oxidation to ketone |
3 | Stirring for 30 min, then quenching with sodium bicarbonate | Washing and purification | Typically yields around 73%, with high purity |
Research Data:
This method, as reported in recent chemical literature, achieves yields exceeding 70%, with the final product purified via flash chromatography. The process is scalable and reproducible, suitable for gram-scale synthesis.
Alternative Route: Cyclization of N-Substituted Precursors
Overview:
Another approach involves the cyclization of N-alkylated amino acid derivatives or related intermediates, followed by selective oxidation.
Procedure Highlights:
- Starting Materials: N-alkylated amino acids or amino alcohols.
- Cyclization: Using dehydrating agents or intramolecular cyclization under reflux conditions.
- Oxidation: Subsequent oxidation with reagents like DMP or m-CPBA to form the ketone.
Advantages:
This route allows for structural diversification and stereochemical control, particularly when chiral auxiliaries or chiral catalysts are employed.
Limitations:
It generally requires multiple steps and may have lower overall yields (~50-60%), but offers flexibility in functional group modifications.
Synthesis via Bifunctional Intermediates
Research Findings:
Recent studies have demonstrated the synthesis of this compound through bifunctional intermediates, enabling selective derivatization of the azetidine and cyclobutane rings. This method involves:
- Preparation of a suitable di-functional precursor.
- Ring closure via nucleophilic attack or cyclization under mild conditions.
- Final oxidation to introduce the carbonyl functionality.
Yield & Scalability:
This approach supports large-scale synthesis with yields around 65-75%, depending on the specific conditions and purification methods.
Data Table Summarizing Key Preparation Methods
Method | Starting Material | Key Reagents & Conditions | Typical Yield | Advantages | Limitations |
---|---|---|---|---|---|
Oxidation of Hydroxy Spiro | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | DMP, DCM, 0°C | 73% | High yield, straightforward | Requires pre-synthesis of hydroxyl precursor |
Cyclization of Amino Acid Derivatives | N-alkyl amino acids | Reflux, dehydrating agents | 50-60% | Structural diversity | Multi-step, lower overall yield |
Bifunctional Intermediate Route | Di-functional precursors | Nucleophilic cyclization, oxidation | 65-75% | Scalability, versatility | Complex intermediate synthesis |
Critical Factors Influencing Synthesis
- Reaction Conditions: Precise temperature control (often 0°C to room temperature) is vital to prevent side reactions.
- Choice of Oxidant: Dess-Martin periodinane is preferred for its mildness and high selectivity, but alternatives like m-CPBA may be employed.
- Purification: Flash chromatography with gradient elution (e.g., ethyl acetate/heptane) ensures high purity of the final product.
- Scale-up Considerations: Reagent availability, reaction exothermicity, and purification efficiency are critical for industrial applications.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is being investigated for its potential as a bioactive molecule. Its structure allows for interactions with biological targets, making it a candidate for the development of new pharmaceuticals.
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of various spirocyclic compounds, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthesis Pathways
The following table summarizes some synthetic pathways involving this compound:
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Reduction with NaBH4 | Methanol, room temperature | 93.7 | |
Alkylation | DMSO, K2CO3 at 60°C | 85 | |
Cyclization | Acetic acid, reflux | 78 |
These reactions illustrate the versatility of this compound in synthetic applications, enabling the creation of diverse chemical entities.
Protein Degradation
Recent advancements in targeted protein degradation have highlighted the role of small molecules like this compound as potential modulators of protein stability and function.
Application in PROTACs
This compound is being explored as a building block for PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. The spirocyclic structure may enhance binding affinity and selectivity towards target proteins .
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Spiro Ring Systems and Heteroatoms
Oxygen-to-Sulfur Substitution
- Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2197052-81-4, C₁₁H₁₇NO₃S): Replacing the 6-oxo oxygen with sulfur introduces a thia group, altering electronic properties and metabolic stability.
Bicyclic vs. Spirocyclic Systems
- Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate: This bicyclo[5.1.0] system incorporates a fused cyclopropane and diazepane, with a 4-methoxybenzyl substituent.
Functional Group Modifications
Hydroxy vs. Oxo Derivatives
- Tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6):
The reduction of the 6-oxo group to a hydroxy group (via enantioselective biocatalysis) creates a chiral center critical for binding selectivity in drug-receptor interactions. This derivative is a key precursor in synthesizing optically active pharmaceuticals .
Halogen and Electrophilic Substituents
- Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2, C₁₂H₂₀INO₃): The iodomethyl group acts as a leaving group, enabling nucleophilic substitution reactions. This compound is valuable in radio-labeling or cross-coupling reactions for complex molecule assembly .
- Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7):
The chlorosulfonyl group is highly electrophilic, facilitating conjugation with amines or thiols in prodrug strategies .
Stereochemical and Conformational Differences
Cis-Isomer Derivatives
- (cis)-Tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate :
The cis configuration of the oxygen and nitrogen atoms imposes distinct ring puckering, influencing solubility and bioavailability. This isomer is prioritized in structure-activity relationship (SAR) studies for optimizing drug potency .
Spiro Ring Contraction
Data Tables: Key Structural and Functional Comparisons
Biological Activity
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1363382-39-1) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
This compound exhibits various biological activities that are primarily attributed to its structural features, particularly the spirocyclic framework and the presence of the carboxylate group, which can facilitate interactions with biological targets.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
- Cytotoxic Effects : Research has demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may induce apoptosis or inhibit proliferation through mechanisms such as DNA damage or cell cycle arrest .
- Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclization Reactions : Key steps involve cyclization to form the spiro structure, often utilizing nucleophilic substitutions and condensation reactions.
- Functional Group Modifications : Subsequent modifications to introduce the tert-butyl and carboxylate groups are performed to enhance solubility and biological activity.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate antimicrobial activity | Showed effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL. |
Study B | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM. |
Study C | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins, indicating protective effects. |
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for:
- Antibiotic Development : As a lead compound for new antimicrobial agents.
- Cancer Therapy : Potential use in chemotherapy regimens targeting specific cancer types.
- Neurodegenerative Disease Treatment : Investigating its role in protecting neuronal cells from degeneration.
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate?
- Methodological Answer : The compound is synthesized via two primary routes:
- Enzymatic Reduction : Starting from the ketone precursor, this compound undergoes stereoselective reduction using Codex® ketoreductase KRED-P3-G09 and NADP+ in a pH 7.5 buffer. This method achieves >99% enantiomeric excess (ee) and a 78% yield after silica gel chromatography .
- Reductive Amination : The ketone reacts with piperazine derivatives (e.g., 1-(3-methoxypyridin-2-yl)piperazine) in ethanol using sodium cyanoborohydride as a reducing agent. This method requires purification via silica gel chromatography (1:10 methanol/dichloromethane) .
Method | Conditions | Yield | Stereoselectivity | Reference |
---|---|---|---|---|
Enzymatic Reduction | KRED-P3-G09, NADP+, 30–33°C, pH 7.5 buffer | 78% | >99% ee | |
Reductive Amination | NaBH3CN, EtOH, 45°C, MgSO4 | ~80% | Not reported |
Q. How is structural characterization performed for derivatives of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (400 MHz, CDCl) are used to confirm regiochemistry and monitor reaction progress. For example, the enzymatic product shows distinct signals at δ 4.39–4.33 ppm (methine proton) and δ 1.44 ppm (tert-butyl group) .
- Supercritical Fluid Chromatography (SFC) : Enantiopurity is validated using a Chiralpak AD-3 column with CO/methanol gradients. Retention times and peak integration determine ee (>99% in enzymatic reduction) .
Advanced Research Questions
Q. What challenges arise in scaling up enantioselective synthesis, and how are they addressed?
- Methodological Answer :
- Enzyme Stability : Batch processing at 30–33°C requires controlled temperature to prevent denaturation. NADP+ cofactor regeneration is achieved via 2-propanol as a sacrificial agent .
- Reaction Monitoring : Periodic H NMR analysis of deuterochloroform-extracted aliquots ensures conversion efficiency. Additional enzyme/cofactor supplementation (e.g., 200 mg KRED-P3-G09 + 20 mg NADP+) restores activity in prolonged reactions .
- Purification : Silica gel chromatography (ethyl acetate/heptane gradient) removes byproducts, while diatomaceous earth filtration eliminates enzyme residues .
Q. How do researchers resolve contradictions in reaction yields across catalytic systems?
- Methodological Answer : Contradictions arise from varying catalytic conditions (e.g., Suzuki coupling vs. reductive amination):
- Catalyst Selection : For Suzuki couplings, [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with KCO in ethanol improves aryl-aryl bond formation .
- Solvent Effects : Ethanol enhances solubility in reductive amination, while dichloromethane aids in deprotection steps (e.g., TFA-mediated tert-butyl removal) .
- Byproduct Analysis : LC-MS and H NMR identify side products (e.g., over-reduced intermediates), guiding iterative optimization of stoichiometry and temperature .
Q. What advanced purification techniques are employed for enantiomer separation?
- Methodological Answer :
- Supercritical Fluid Chromatography (SFC) : A Phenomenex Lux Amylose-1 column with CO/ethanol gradients resolves enantiomers (e.g., ethyl 6R- and 6S-carboxylates). Retention times (5.8–6.0 min) correlate with absolute configurations confirmed by X-ray crystallography .
- Recrystallization : Combined use of ethyl acetate/heptane mixtures isolates crystalline intermediates, as seen in the enzymatic reduction workflow .
Data-Driven Research Findings
Q. How is this compound utilized in drug discovery?
- Methodological Answer : The compound serves as a spirocyclic intermediate in Pfizer’s kinase inhibitor synthesis. For example:
- Deprotection : Trifluoroacetic acid removes the tert-butyl group, exposing the secondary amine for subsequent coupling with chloroformates (e.g., 1-chloroethyl ethyl carbonate) .
- Piperazine Functionalization : Reductive amination introduces pharmacophores like 4-(3-methoxypyridin-2-yl)piperazine, critical for target binding .
Application | Key Step | Outcome | Reference |
---|---|---|---|
Kinase Inhibitor Synthesis | TFA deprotection + ethyl chloroformate | 24–27% yield of enantiopure products |
Q. What analytical methods validate spirocyclic structural integrity?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.